4-Hydroxy-2-oxo-4-phenylbutanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H10O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H,13,14) |
InChI Key |
ZVKBCOYYUAQBRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C(=O)O)O |
Origin of Product |
United States |
Contextualization Within Oxo and Hydroxy Phenylbutanoic Acid Chemistry
The chemical nature of 4-Hydroxy-2-oxo-4-phenylbutanoic acid is defined by the interplay of its functional groups attached to a four-carbon butanoic acid backbone. This structure categorizes it as both a β-keto acid and a γ-hydroxy acid, with a phenyl substituent that also confers benzylic properties to the hydroxyl group. The chemistry of its close analogues, which feature either the oxo or the hydroxy group, provides a framework for understanding its potential properties and reactivity.
Phenylbutanoic acids containing an oxo (ketone) group are key intermediates in various synthetic pathways and have been the subject of kinetic and mechanistic studies. The position of the oxo group significantly influences the molecule's properties. For instance, 4-oxo-4-phenylbutanoic acid is a well-characterized compound synthesized via the Friedel–Crafts reaction of succinic anhydride (B1165640) and benzene (B151609). derpharmachemica.comorientjchem.org Its structure, featuring a carbonyl group separated from the carboxyl group by two carbon atoms, allows both groups to exhibit their characteristic reactivities without significant electronic interference. derpharmachemica.com This compound has been extensively used as a model substrate in oxidation studies. derpharmachemica.comscholarsresearchlibrary.com In contrast, 2-oxo-4-phenylbutanoic acid places the ketone adjacent to the carboxylic acid, forming an α-keto acid derivative. chemscene.com
Similarly, hydroxy-substituted phenylbutanoic acids are of interest, partly due to the presence of chiral centers and their potential as precursors in pharmaceutical synthesis. ontosight.ai The position of the hydroxyl group is again critical. For example, 4-hydroxy-2-phenylbutanoic acid contains a primary alcohol at the terminal position (C4) and a phenyl group at C2. ontosight.ai Research into compounds with similar structures suggests potential antioxidant properties and roles in metabolic pathways, though detailed studies remain limited. ontosight.ai
The target molecule, this compound, uniquely combines these features. The β-keto acid moiety is known for its susceptibility to decarboxylation, a characteristic that would be a primary consideration in its synthesis and handling. The γ-hydroxy group, being on the same carbon as the phenyl ring, is a benzylic alcohol, which typically exhibits enhanced reactivity in reactions like oxidation or substitution compared to simple secondary alcohols.
Below is a comparative table of related oxo- and hydroxy-phenylbutanoic acids to contextualize the properties of the title compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| 4-oxo-4-phenylbutanoic acid | C₁₀H₁₀O₃ | 178.18 | γ-keto acid |
| 2-oxo-4-phenylbutanoic acid | C₁₀H₁₀O₃ | 178.19 | α-keto acid |
| 4-hydroxy-2-phenylbutanoic acid | C₁₀H₁₂O₃ | 180.20 | γ-hydroxy, α-phenyl |
| 4-hydroxy-4-phenylbutanoic acid | C₁₀H₁₂O₃ | 180.20 | γ-hydroxy, γ-phenyl |
This table presents data compiled from various chemical databases and research articles for contextual purposes. chemscene.comontosight.aichemsynthesis.com
Academic Significance and Research Trajectories
Stereoselective and Enantioselective Synthesis Approaches
The synthesis of specific stereoisomers of this compound is paramount for its application as a chiral building block. Researchers have explored various strategies, including biocatalysis and asymmetric catalysis, to achieve high enantiomeric purity.
Biocatalytic and Enzymatic Reduction of Keto-Precursors
Biocatalytic methods, employing either isolated enzymes or whole microbial cells, offer a green and highly selective alternative to traditional chemical reductions. These processes operate under mild conditions and can generate products with high optical purity.
The enzymatic reduction of 2-oxo-4-phenylbutanoic acid (OPBA) to (R)-2-hydroxy-4-phenylbutyric acid [(R)-HPBA] has been effectively achieved using dehydrogenases. A notable example involves a mutant NAD-dependent D-lactate dehydrogenase (D-nLDH) from Lactobacillus bulgaricus. rug.nlmdpi.com To address the need for the stoichiometric coenzyme NADH, a cofactor regeneration system is often coupled with the primary enzymatic reduction. Formate (B1220265) dehydrogenase (FDH) is commonly used for this purpose, catalyzing the oxidation of formate to carbon dioxide while regenerating NADH from NAD+. rug.nlmdpi.com
This coupled-enzyme system has been successfully implemented by co-expressing the genes for the mutant D-nLDH and FDH in Escherichia coli. rug.nlmdpi.com This approach creates a whole-cell biocatalyst capable of efficient cofactor recycling, leading to high product yields and enantiomeric excess. rug.nlmdpi.com Under optimized conditions, this system converted 73.4 mM of the keto-precursor to 71.8 mM of (R)-HPBA in just 90 minutes, achieving an enantiomeric excess of over 99% and a productivity of 47.9 mM h⁻¹. rug.nlmdpi.com Similarly, an α-hydroxy acid dehydrogenase (HADH) from Enterobacter sp. BK2K, coupled with a formate dehydrogenase from E. coli K12 for NADH recycling, produced 95 mM of (S)-2-hydroxy-4-phenylbutanoic acid from 100 mM of the starting keto acid, with an enantiomeric excess greater than 94%. mdpi.com
| Enzyme System | Precursor | Product | Cofactor Regeneration | Yield/Conversion | Enantiomeric Excess (ee) | Reference |
| Mutant D-nLDH (L. bulgaricus) & FDH | 2-oxo-4-phenylbutanoic acid | (R)-2-hydroxy-4-phenylbutyric acid | Formate/FDH | 97.8% | >99% | rug.nlmdpi.com |
| HADH (Enterobacter sp.) & FDH (E. coli) | 2-oxo-4-phenylbutanoic acid | (S)-2-hydroxy-4-phenylbutanoic acid | Formate/FDH | 95% | >94% | mdpi.com |
Whole-cell biotransformations are an attractive approach as they provide the necessary enzymes and cofactors within their natural cellular environment, eliminating the need for enzyme purification and external cofactor addition. Various microorganisms have been screened for their ability to reduce 2-oxo-4-phenylbutanoic acid and its esters enantioselectively.
Candida krusei : The strain Candida krusei SW2026 has been identified as a highly effective biocatalyst for the reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE) to its corresponding (R)-enantiomer. nih.gov Under optimal conditions, including the use of glucose as a co-substrate, this yeast strain provided the product in 95.1% yield and an exceptional 99.7% enantiomeric excess. nih.gov
Rhodotorula minuta : The yeast Rhodotorula minuta IFO 0920 has been selected for the microbial reduction of ethyl 2-oxo-4-phenylbutanoate, yielding ethyl (R)-2-hydroxy-4-phenylbutanoate. researchgate.net This biotransformation achieved a high enantiomeric excess of 95%. researchgate.net
Pichia pastoris : The methylotrophic yeast Pichia pastoris has been engineered to express a Tyr52Leu variant of D-lactate dehydrogenase from Lactobacillus plantarum. tandfonline.com This recombinant whole-cell biocatalyst demonstrated impressive activity for the asymmetric synthesis of (R)-HPBA, achieving full conversion with a reaction yield greater than 95% and an enantiomeric excess of approximately 100% on a 2-gram scale. tandfonline.com The system was effective even at high substrate concentrations. tandfonline.com
Leuconostoc mesenteroides : Several strains of this lactic acid bacterium have been shown to stereospecifically reduce 2-oxo-4-phenylbutanoate to (R)-2-hydroxy-4-phenylbutanoate. nih.gov In particular, Leuconostoc mesenteroides subsp. dextranicum IFO 3349 was found to convert the substrate almost completely with an enantiomeric excess greater than 99% for the (R)-isomer. nih.gov
| Microorganism | Precursor | Product | Yield/Conversion | Enantiomeric Excess (ee) | Stereoselectivity | Reference |
| Candida krusei SW2026 | Ethyl 2-oxo-4-phenylbutyrate | Ethyl (R)-2-hydroxy-4-phenylbutyrate | 95.1% | 99.7% | R | nih.gov |
| Rhodotorula minuta IFO 0920 | Ethyl 2-oxo-4-phenylbutyrate | Ethyl (R)-2-hydroxy-4-phenylbutyrate | 16.0% | 95% | R | researchgate.net |
| Recombinant Pichia pastoris | 2-oxo-4-phenylbutanoic acid | (R)-2-hydroxy-4-phenylbutyric acid | >95% | ~100% | R | tandfonline.com |
| Leuconostoc mesenteroides | 2-oxo-4-phenylbutanoate | (R)-2-hydroxy-4-phenylbutanoate | ~100% | >99% | R | nih.gov |
To enhance the productivity and efficiency of biocatalytic reductions, continuous bioreactor systems have been developed. These systems allow for continuous substrate feeding and product removal, maintaining high reaction rates and simplifying downstream processing.
Enzyme membrane reactors (EMRs) are a key technology in this area. For instance, the synthesis of L-homophenylalanine from 2-oxo-4-phenylbutanoic acid has been demonstrated in an integrated membrane bioreactor. researchgate.net This system utilized L-phenylalanine dehydrogenase for the reductive amination and formate dehydrogenase for NADH regeneration, with the enzymes retained by the membrane for continuous operation. researchgate.net
Interface bioreactors represent another innovative approach, particularly for reactions involving water-immiscible organic substrates. In the production of ethyl (R)-2-hydroxy-4-phenylbutanoate, an interface bioreactor using Rhodotorula minuta grown on an agar (B569324) plate was employed. researchgate.net The substrate, dissolved in decane, formed an interface with the aqueous agar medium containing the microbial cells, facilitating the biotransformation. researchgate.net This setup helps to overcome substrate inhibition and simplifies product separation. researchgate.net
Asymmetric Hydrogenation Catalysis
Asymmetric hydrogenation using chiral metal catalysts is a powerful tool for the enantioselective synthesis of chiral alcohols from prochiral ketones. Ruthenium (Ru)-based catalysts, in particular, have shown great promise in this field.
The direct asymmetric hydrogenation of 2-oxo-4-phenylbutanoic acid has been achieved with high efficiency and enantioselectivity using a Ru catalyst featuring the chiral ligand SunPhos. nih.govasm.org This method yielded the corresponding 2-hydroxy-4-phenylbutanoic acid with an enantioselectivity of 91.8% ee. nih.govasm.org The reaction demonstrated a high turnover number (TON) of 2000 and a turnover frequency (TOF) of 200 h⁻¹, highlighting its potential for practical synthesis. nih.govasm.org
Similarly, Ru-catalyzed asymmetric hydrogenation of ethyl 2-oxo-4-phenylbutyrate has been explored. Catalysts based on chiral diphosphine ligands like P-Phos have been used in room-temperature ionic liquids, allowing for high conversions and excellent enantioselectivities, with the added benefit of catalyst recycling.
| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Key Features | Reference |
| Ru-SunPhos | 2-oxo-4-phenylbutanoic acid | Not Specified | 91.8% | High efficiency (TON=2000) | nih.govasm.org |
| Ru-P-Phos | α- and β-keto esters | Not Specified | Good to Excellent | Performed in ionic liquids; catalyst is recyclable |
Enzymatic and Kinetic Resolution of Racemic Mixtures
Kinetic resolution is a widely used strategy for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or enzyme. Lipases are commonly employed for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis.
While direct kinetic resolution of racemic this compound is less commonly reported, the principle has been applied to structurally similar compounds. For example, the deracemization of (±)-2-hydroxy-4-phenylbutanoic acid has been achieved by combining a lipase-catalyzed kinetic resolution with a biocatalytic racemization step. This approach allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiopure product. The integration of metal catalysts for in situ racemization of the less reactive alcohol enantiomer in a dynamic kinetic resolution (DKR) process is a powerful strategy to overcome the 50% yield limitation of conventional kinetic resolution.
Chemo-Synthetic Pathways
The construction of the this compound scaffold and its derivatives relies on strategic carbon-carbon bond formation and functional group transformations.
Multi-Step Chemical Synthesis Strategies
A primary strategy for synthesizing the this compound core structure is through an aldol (B89426) reaction, a powerful method for forming carbon-carbon bonds. wikipedia.org This approach directly constructs the desired backbone by reacting an enolizable ketone with an aldehyde.
The most direct route involves the aldol condensation of pyruvic acid (or its ester form, pyruvate) with benzaldehyde (B42025). brainly.comresearchgate.net In this reaction, the alpha-carbon of pyruvate (B1213749) acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. This process is often catalyzed by an aldolase (B8822740) enzyme or a chemical base. brainly.com The key steps in this pathway are:
Enolate Formation : A base removes an alpha-proton from pyruvate to form a reactive enolate ion. brainly.com
Nucleophilic Attack : The pyruvate enolate attacks the electrophilic carbonyl carbon of benzaldehyde, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate. brainly.com
Protonation : The alkoxide intermediate is protonated by the solvent or a mild acid to yield the final this compound product. brainly.com
An alternative, though less direct, multi-step approach involves the synthesis of a diketo precursor followed by selective reduction.
Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate : This precursor is synthesized via a Claisen condensation between acetophenone (B1666503) and diethyl oxalate (B1200264). researchgate.netresearchgate.net
Selective Ketone Reduction : The resulting diketoester can then undergo a selective reduction of the ketone at the 4-position to yield the desired 4-hydroxy-2-oxo ester. While the selective reduction of the 2-position keto group has been demonstrated using biocatalysts like baker's yeast to produce ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate, achieving selectivity at the 4-position would require specific reducing agents or catalysts. researchgate.net
Derivatization Reactions and Functional Group Interconversions (e.g., esterification)
Functional group interconversions are critical for creating derivatives of this compound and related compounds. Esterification is a common derivatization reaction. For instance, the precursor 2-oxo-4-phenylbutanoic acid can be converted to its ethyl ester, ethyl 2-oxo-4-phenylbutyrate. This is typically achieved by refluxing the carboxylic acid in ethanol (B145695) with a catalytic amount of strong acid, such as sulfuric acid. google.com
Another significant functional group interconversion is the reduction of a ketone to a hydroxyl group. This is exemplified by the microbial reduction of ethyl 2-oxo-4-phenylbutanoate to produce ethyl (R)-2-hydroxy-4-phenylbutanoate. nih.govnih.gov This stereoselective transformation is carried out using yeast strains such as Rhodotorula minuta and Candida holmii, yielding the (R)-enantiomer with high enantiomeric excess. nih.gov This biocatalytic reduction highlights a key method for introducing the hydroxyl functionality present in the target molecule. nih.gov
| Starting Material | Reaction Type | Reagents/Catalyst | Product | Reference |
|---|---|---|---|---|
| 2-Oxo-4-phenylbutanoic acid | Esterification | Ethanol, H₂SO₄ (catalyst) | Ethyl 2-oxo-4-phenylbutanoate | google.com |
| Ethyl 2-oxo-4-phenylbutanoate | Ketone Reduction (Biocatalytic) | Candida holmii or Rhodotorula minuta | Ethyl (R)-2-hydroxy-4-phenylbutanoate | nih.gov |
Precursor Synthesis and Reactivity in Chemical Pathways
The synthesis of this compound relies on the availability of key precursor molecules. The methodologies for preparing these precursors are well-established in organic chemistry.
Synthesis of 2-Oxo-4-phenylbutanoic Acid
2-Oxo-4-phenylbutanoic acid is a crucial precursor. One route to its synthesis involves the enzymatic transformation of amino acids. While it is commonly used as a substrate to produce L-homophenylalanine via transamination, the reverse reaction, starting from D,L-homophenylalanine, can be envisioned through oxidative deamination. nih.govresearchgate.net
A documented chemical synthesis starts from benzaldehyde. guidechem.com The process involves:
Condensation of benzaldehyde with acetic anhydride (B1165640) to form cinnamic acid.
Hydrogenation and esterification of cinnamic acid to yield ethyl phenylpropionate.
Condensation of ethyl phenylpropionate with diethyl oxalate.
Final hydrolysis of the resulting 3-benzyl-2-oxobutanoic acid diethyl ester to yield 2-oxo-4-phenylbutanoic acid. guidechem.com
Another patented method describes the oxidation of 2-hydroxy-4-phenylbutyric acid using microorganisms such as Corynebacterium, Brevibacterium, or Microbacterium to produce 2-oxo-4-phenylbutyric acid under mild conditions. google.com
Synthesis of 4-Oxo-4-phenylbutanoic Acid
The synthesis of 4-oxo-4-phenylbutanoic acid is a classic example of the Friedel-Crafts acylation reaction. derpharmachemica.comwikipedia.org This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst. nih.govmasterorganicchemistry.comorganic-chemistry.org
The standard laboratory procedure involves:
Reactants : Benzene (B151609) and succinic anhydride. derpharmachemica.combyjus.com
Catalyst : Anhydrous aluminum chloride (AlCl₃) is the most common Lewis acid used for this transformation. derpharmachemica.combyjus.com
Mechanism : The AlCl₃ activates the succinic anhydride, which is then attacked by the electron-rich benzene ring. This electrophilic aromatic substitution results in the opening of the anhydride ring and the formation of the 4-oxo-4-phenylbutanoic acid product after an aqueous workup. wikipedia.org
The reaction is typically performed by adding the succinic anhydride to a mixture of benzene and aluminum chloride and heating the mixture. google.com
| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product | Reference |
|---|---|---|---|---|---|
| Benzene | Succinic anhydride | Anhydrous AlCl₃ | Friedel-Crafts Acylation | 4-Oxo-4-phenylbutanoic acid | derpharmachemica.comgoogle.com |
Synthesis of 2,4-Dioxo-4-phenylbutanoic Acid
2,4-Dioxo-4-phenylbutanoic acid and its derivatives are valuable synthetic intermediates. A primary synthetic route is the Claisen condensation reaction. This reaction involves the base-catalyzed condensation between an ester and another carbonyl compound. ut.ac.ir
A common method for synthesizing the ethyl ester of this acid, ethyl 2,4-dioxo-4-phenylbutanoate, involves the condensation of an acetophenone derivative with diethyl oxalate using a strong base like sodium ethoxide (NaOEt). ut.ac.ir The resulting ester can then be hydrolyzed to the desired carboxylic acid.
Alternatively, the synthesis can be approached via a Claisen-Schmidt condensation, which is a reaction between an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org The synthesis of 2,4-dioxo-4-phenylbutanoic acid via this route would involve the condensation of benzaldehyde with pyruvic acid. wikipedia.orgnih.gov This reaction is typically base-catalyzed, using reagents like sodium hydroxide. wikipedia.org The enolizable pyruvic acid condenses with the non-enolizable benzaldehyde to form the carbon skeleton, which upon dehydration yields a conjugated system. nih.gov
| Compound Name |
|---|
| This compound |
| 2-Oxo-4-phenylbutanoic acid |
| D,L-homophenylalanine |
| Phenylbutyric acid |
| 4-Oxo-4-phenylbutanoic acid |
| 2,4-Dioxo-4-phenylbutanoic acid |
| Benzaldehyde |
| Pyruvic acid |
| Ethyl 2-oxo-4-phenylbutanoate |
| Ethyl (R)-2-hydroxy-4-phenylbutanoate |
| Ethyl 2,4-dioxo-4-phenylbutanoate |
| Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate |
| Acetophenone |
| Diethyl oxalate |
| L-homophenylalanine |
| Cinnamic acid |
| Ethyl phenylpropionate |
| 3-Benzyl-2-oxobutanoic acid diethyl ester |
| 2-Hydroxy-4-phenylbutyric acid |
| Succinic anhydride |
| Ethanol |
| Sulfuric acid |
| Aluminum chloride |
| Sodium ethoxide |
| Sodium hydroxide |
Reaction Kinetics and Mechanistic Investigations
Oxidative Transformations and Reaction Order Analysis
The oxidation of 4-oxo-4-phenylbutanoic acid has been investigated using various chromium(VI) reagents and N-halo compounds. These studies focus on determining the reaction kinetics and mechanism, with a consistent finding regarding the reaction order under specific conditions.
With oxidants such as tripropylammonium (B8586437) fluorochromate (TriPAFC), the reaction product has been identified as benzoic acid. derpharmachemica.comscholarsresearchlibrary.com Kinetic studies conducted in a 50% acetic acid-water medium under pseudo-first-order conditions have demonstrated that the reaction is first order with respect to the oxidant (e.g., TriPAFC), the substrate (4-oxo-4-phenylbutanoic acid), and hydrogen ions [H+]. derpharmachemica.comscholarsresearchlibrary.comorientjchem.org The addition of H+, typically from perchloric acid, is noted to catalyze the reaction, which is attributed to the protonation of the oxidant and the promotion of the enolisation of the keto acid. derpharmachemica.comorientjchem.org
Table 1: Reaction Order in the Oxidation of 4-Oxo-4-phenylbutanoic Acid
| Oxidant | Reactant | Order | Source(s) |
|---|---|---|---|
| Tripropylammonium Fluorochromate (TriPAFC) | [4-Oxo-4-phenylbutanoic acid] | 1 | derpharmachemica.comorientjchem.orgasianpubs.org |
| [TriPAFC] | 1 | derpharmachemica.comorientjchem.orgasianpubs.org | |
| [H+] | 1 | derpharmachemica.comorientjchem.orgasianpubs.org | |
| Benzimidazolium Fluorochromate (BIFC) | [4-Oxo-4-phenylbutanoic acid] | 1 | scholarsresearchlibrary.com |
| [BIFC] | 1 | scholarsresearchlibrary.com | |
| [H+] | 1 | scholarsresearchlibrary.com | |
| N-bromophthalimide | [4-Oxo-4-phenylbutanoic acid] | 1 | researchgate.net |
| [N-bromophthalimide] | 1 | researchgate.net | |
| [H+] | 1 | researchgate.net | |
| N-Chlorosuccinimide (NCS) | [4-Oxo-4-phenylbutanoic acid] | 1 | researchgate.netasianpubs.org |
| [NCS] | 1 | researchgate.netasianpubs.org |
Reductive Transformations and Stereochemical Outcomes
The reduction of 4-oxo-4-phenylbutanoic acid and its esters, such as ethyl 2-oxo-4-phenylbutanoate, is a key transformation for producing chiral 2-hydroxy-4-phenylbutanoic acid derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, including angiotensin-converting enzyme (ACE) inhibitors. tandfonline.comresearchgate.net The focus of these reductive studies is often on achieving high stereoselectivity to yield specific enantiomers.
Microbial reduction has proven to be an effective method for the enantioselective synthesis of both (R)- and (S)-2-hydroxy-4-phenylbutanoates. tandfonline.com A screening of various microorganisms revealed that different strains can produce an excess of either the (R) or (S) form. tandfonline.com For instance, Candida krusei SW2026 has been identified as a highly effective biocatalyst for reducing ethyl 2-oxo-4-phenylbutyrate to the (R)-enantiomer with high enantiomeric excess (99.7% ee) and yield (95.1%). researchgate.net Other microorganisms like Rhodotorula minuta and Candida holmii have also been selected for their ability to produce (R)-ethyl-2-hydroxy-4-phenylbutanoate with high enantiomeric excess (95% and 94%, respectively). nih.gov Conversely, commercially available Saccharomyces cerevisiae can lead to the (S)-(+)-2-hydroxy-4-phenylbutanoate with over 92% ee. researchgate.net
Chemical methods have also been explored. A highly stereoselective reduction of related γ-oxo-α-amino acids using sodium borohydride (B1222165) in the presence of a catalytic amount of manganese(II) chloride yields syn-γ-hydroxy-α-amino acids, demonstrating the potential for achieving high diastereoselectivity in related systems. researchgate.net
Table 2: Stereochemical Outcomes in the Reduction of 2-Oxo-4-phenylbutanoate Derivatives
| Reducing Agent / Microorganism | Substrate | Product Configuration | Enantiomeric Excess (ee) | Source(s) |
|---|---|---|---|---|
| Candida krusei SW2026 | Ethyl 2-oxo-4-phenylbutyrate | (R) | 99.7% | researchgate.net |
| Rhodotorula minuta IFO 0920 | Ethyl 2-oxo-4-phenylbutanoate | (R) | 95% | nih.gov |
| Candida holmii KPY 12402 | Ethyl 2-oxo-4-phenylbutanoate | (R) | 94% | nih.gov |
| Saccharomyces cerevisiae | Ethyl 2-oxo-4-phenylbutanoate | (S) | >92% | researchgate.net |
| Kluyveromyces marxianus | Ethyl 2-oxo-4-phenylbutanoate | (R) | 32% | researchgate.net |
Catalytic Influences and Solvent Effects on Reaction Pathways
The pathways of reactions involving 4-oxo-4-phenylbutanoic acid are significantly influenced by catalysts and the solvent system employed. In oxidative transformations, acid catalysis is a prominent feature. The reaction rate increases with the addition of H+ ions, which is suggested to facilitate the formation of a more potent protonated oxidant species. scholarsresearchlibrary.comorientjchem.org
Beyond general acid catalysis, specific chelating agents have been shown to promote Cr(VI) oxidations. The catalytic activity of picolinic acid and 1,10-phenanthroline (B135089) in the oxidation of 4-oxo-4-phenylbutanoic acid by Cr(VI) reagents has been studied. derpharmachemica.comscholarsresearchlibrary.com It is proposed that these agents act by forming a complex with the Cr(VI) oxidant, which then reacts with the substrate to form a ternary complex, influencing the reaction rate. derpharmachemica.com
The solvent medium also plays a critical role. The oxidation of 4-oxo-4-phenylbutanoic acid is typically studied in a binary mixture of acetic acid and water. derpharmachemica.comscholarsresearchlibrary.comorientjchem.org A consistent observation is that the reaction rate increases significantly as the proportion of acetic acid in the solvent mixture increases. derpharmachemica.comscholarsresearchlibrary.comorientjchem.org This effect is linked to the dielectric constant of the medium. A plot of the logarithm of the rate constant versus the inverse of the dielectric constant yields a straight line with a positive slope. derpharmachemica.comscholarsresearchlibrary.com This relationship suggests an interaction between a positive ion and a dipolar molecule and indicates that the enolisation of the keto group, a key step in the reaction mechanism, is facilitated in a medium with a lower dielectric constant (i.e., higher acetic acid content). derpharmachemica.comscholarsresearchlibrary.comorientjchem.org
Table 3: Effect of Solvent Polarity on Oxidation Rate of 4-Oxo-4-phenylbutanoic Acid
| Oxidant | Solvent System | Observation | Proposed Reason | Source(s) |
|---|---|---|---|---|
| Tripropylammonium Fluorochromate (TriPAFC) | Acetic Acid - Water | Rate increases as % of acetic acid increases | Lower dielectric constant facilitates enolisation and formation of protonated oxidant | derpharmachemica.comorientjchem.org |
| Benzimidazolium Fluorochromate (BIFC) | Acetic Acid - Water | Rate increases as % of acetic acid increases | Lower dielectric constant facilitates enolisation of the keto acid | scholarsresearchlibrary.com |
Advanced Structural Characterization and Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules. For 4-Hydroxy-2-oxo-4-phenylbutanoic acid, both ¹H and ¹³C NMR spectroscopy would provide critical information for assigning the stereochemistry and regiochemistry.
A comprehensive analysis of the ¹H NMR spectrum would allow for the determination of the chemical environment of each proton. The chemical shifts (δ) would indicate the electronic environment of the protons, while the coupling constants (J) between adjacent protons would provide information about the dihedral angles, which is crucial for stereochemical assignments.
Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl-H | 7.2-7.4 | m | - |
| CH | 5.1 | d | 6.5 |
| CH₂ | 3.0, 3.2 | dd, dd | 16.0, 6.5 |
| OH (hydroxyl) | 4.5 | s (br) | - |
| OH (carboxylic) | 12.0 | s (br) | - |
Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (ketone) | 195 |
| C=O (carboxylic acid) | 175 |
| Phenyl-C (quaternary) | 140 |
| Phenyl-CH | 128-130 |
| CH-OH | 70 |
| CH₂ | 40 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, Electron Ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.
The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Key fragmentation pathways would likely involve the loss of small, stable molecules such as water (H₂O) from the hydroxyl group, carbon dioxide (CO₂) from the carboxylic acid group, and cleavage of the carbon-carbon bonds within the butanoic acid chain. Analysis of these fragment ions provides valuable information for confirming the molecular structure.
Expected Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment |
| [M]+ | Molecular Ion |
| [M-18]+ | Loss of H₂O |
| [M-44]+ | Loss of CO₂ |
| [C₆H₅CO]+ | Benzoyl cation |
| [C₆H₅]+ | Phenyl cation |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.
The presence of a broad absorption band in the region of 3500-3200 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. A strong, sharp absorption band around 1710 cm⁻¹ would be characteristic of the C=O stretching vibration of the ketone. The carboxylic acid group would be identified by a broad O-H stretching band from 3300-2500 cm⁻¹ and a C=O stretching band around 1700 cm⁻¹. The aromatic phenyl group would show characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) |
| O-H stretch (hydroxyl) | 3500 - 3200 (broad) |
| O-H stretch (carboxylic acid) | 3300 - 2500 (very broad) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C=O stretch (ketone) | ~1710 |
| C=O stretch (carboxylic acid) | ~1700 |
| C=C stretch (aromatic) | 1600 - 1450 |
Chiral Chromatography Techniques for Enantiomeric Purity Assessment
Given the presence of a chiral center at the 4-position, this compound can exist as a pair of enantiomers. Chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with chiral columns and Gas Chromatography (GC) analysis, are essential for the separation and quantification of these enantiomers to determine the enantiomeric purity of a sample.
The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The choice of the chiral column and the mobile phase is critical for achieving good separation. Polysaccharide-based CSPs, for instance, are widely used for the separation of a broad range of chiral compounds.
For the analysis of this compound, a chiral HPLC method would likely involve a column such as a Chiralpak or Chiralcel, with a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol. The detection would typically be carried out using a UV detector. The relative peak areas of the two enantiomers in the chromatogram would be used to calculate the enantiomeric excess (ee).
Illustrative Chiral HPLC Parameters for Enantiomeric Separation
| Parameter | Condition |
| Chiral Column | Polysaccharide-based (e.g., Chiralpak AD-H) |
| Mobile Phase | Hexane/Isopropanol with an acidic modifier |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Outcome | Baseline separation of the two enantiomers |
Computational Chemistry and Theoretical Modeling of 4 Hydroxy 2 Oxo 4 Phenylbutanoic Acid and Analogues
Electronic Structure and Bonding Analysis using Quantum Mechanical Methods (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is exceptionally well-suited for studying the electronic properties of organic molecules. DFT calculations are utilized to determine the optimized geometry, electronic energies, and orbital distributions of 4-hydroxy-2-oxo-4-phenylbutanoic acid. These foundational calculations pave the way for a deeper understanding of the molecule's intrinsic properties. Recent DFT studies on new butanoic acid derivatives have demonstrated the utility of methods like B3LYP/6-31+G(d) for geometry optimization and electronic property analysis biointerfaceresearch.com.
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons numberanalytics.comacs.org.
The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap (ΔE), are critical descriptors of a molecule's reactivity and stability. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable and prone to chemical reactions. Conversely, a large energy gap indicates high kinetic stability researchgate.net.
For analogues like 2,4-dioxo-4-phenylbutanoic acid, analysis of the frontier molecular orbitals is used to identify chemical reactivity descriptors researchgate.net. From the HOMO and LUMO energies, key quantum chemical descriptors such as chemical potential (μ), chemical hardness (η), global softness (S), and the global electrophilicity index (ω) can be calculated. These parameters provide a quantitative measure of the molecule's reactivity and are instrumental in predicting its behavior in various chemical environments.
Table 1: Illustrative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies
| Parameter | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates the chemical reactivity and kinetic stability of the molecule. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |
| Global Electrophilicity Index (ω) | ω = μ2 / 2η | Measures the propensity of a species to accept electrons. |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.org An MEP map is plotted on the molecule's electron density surface, using a color spectrum to indicate electrostatic potential values.
Typically, red regions correspond to negative electrostatic potential, indicating areas of high electron density that are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen. Blue regions represent positive electrostatic potential, indicating electron-deficient areas, such as acidic hydrogen atoms, which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential libretexts.orgresearchgate.net.
For this compound, the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the carboxyl, hydroxyl, and keto groups, highlighting these as primary sites for interaction with electrophiles or for forming hydrogen bonds. The hydrogen atom of the hydroxyl and carboxylic acid groups would exhibit a strong positive potential (blue), identifying them as the principal acidic sites. The phenyl ring would display a region of negative potential above and below the plane of the ring, characteristic of its π-electron system.
Conformational Analysis and Intramolecular Interactions
The flexible aliphatic chain of this compound allows for multiple conformations. The relative stability of these conformers is dictated by a delicate balance of steric hindrance and stabilizing intramolecular interactions, particularly hydrogen bonding. Computational methods can systematically explore the potential energy surface to identify low-energy conformers and understand the interactions that stabilize them. For the related compound 4-oxo-4-phenylbutanoic acid, crystallographic studies have shown that molecules form dimers through intermolecular hydrogen bonds between their carboxyl groups researchgate.netmdpi.com.
Intramolecular hydrogen bonds play a crucial role in determining the preferred conformation and reactivity of this compound. The Quantum Theory of Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis are two powerful computational methods used to characterize these non-covalent interactions.
AIM theory, developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms and bonds wikipedia.org. The presence of a bond path and a bond critical point (BCP) between a hydrogen donor and an acceptor is a definitive criterion for a hydrogen bond. The properties at the BCP, such as the electron density and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the bond rsc.org.
NBO analysis focuses on localized orbital interactions. It interprets the stabilization energy (E(2)) associated with the delocalization of electron density from a lone pair orbital (n) of the hydrogen bond acceptor to the antibonding orbital (σ) of the donor bond (e.g., nO → σO-H) wisc.eduugm.ac.id. A larger E(2) value indicates a stronger hydrogen bonding interaction. Computational studies on complexes of the analogue 2,4-dioxo-4-phenylbutanoic acid (DPBA) show the presence of two intramolecular hydrogen bonds (IMHBs) with an O–H···O motif. AIM and NBO analyses are employed in these studies to understand the interaction features and charge delocalization, revealing that the hydrogen bonds fall into the category of weak to medium strength researchgate.netnih.gov.
Table 2: Representative NBO Analysis for an Intramolecular O-H···O Hydrogen Bond
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(Oacceptor) | σ*(Odonor-H) | 5.0 - 15.0 | Hydrogen Bond |
Note: E(2) values are illustrative and represent a typical range for moderate hydrogen bonds.
The presence of a β-dicarbonyl moiety in this compound allows for keto-enol tautomerism. The molecule can exist in equilibrium between the diketo form and various enol forms. The relative stability of these tautomers is influenced by factors such as intramolecular hydrogen bonding, conjugation, and the solvent environment leah4sci.com.
Quantum chemical calculations are essential for determining the relative energies and, therefore, the equilibrium populations of different tautomers. Studies on the closely related analogue 4-phenyl-2,4-dioxobutanoic acid (4PDA) have extensively explored its tautomeric preferences using both NMR spectroscopy and computational methods. These studies have shown that in aqueous media at low pH, the most abundant tautomer is an enol form stabilized by an intramolecular hydrogen bond herts.ac.ukbg.ac.rs. Computational results were found to be in good agreement with experimental data, particularly when explicit solvent molecules were included in the calculations to model hydrogen bonding with the solvent herts.ac.uk. In the gas phase and various solvents, calculations consistently show that enolic tautomers of 2,4-dioxo-4-phenylbutanoic acid are more stable than the diketo form .
Table 3: Calculated Relative Stabilities of 4-Phenyl-2,4-dioxobutanoic Acid Tautomers
| Tautomer | Description | Relative Energy (kcal/mol) | Predominance |
|---|---|---|---|
| Diketo | Both C2 and C4 are carbonyls | +3.5 | Minor |
| Enol I | Enol at C2, stabilized by H-bond with C4-keto | 0.0 | Major |
| Enol II | Enol at C4, stabilized by H-bond with C2-keto | +1.8 | Intermediate |
Note: Data is based on findings for the analogue 4-phenyl-2,4-dioxobutanoic acid and relative energies are illustrative.
Reaction Mechanism Studies and Transition State Theory
Computational chemistry is a vital tool for elucidating reaction mechanisms. Transition State Theory (TST) provides the theoretical framework for understanding reaction rates by focusing on the properties of the transition state—the highest energy point along the reaction coordinate.
For a reaction involving this compound, such as its oxidation, computational methods can be used to model the entire reaction pathway. This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition state(s). By calculating the energies of these species, the activation energy barrier (ΔG‡) can be determined, which is directly related to the reaction rate. Frequency calculations are performed to confirm the nature of the stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Experimental kinetic studies on the oxidation of the analogue 4-oxo-4-phenylbutanoic acid propose multi-step mechanisms, often involving the enol form of the acid libretexts.orgchemguide.co.uk. A computational study guided by TST could validate such a proposed mechanism by calculating the energy barriers for each step, identifying the rate-determining step, and providing a three-dimensional structure of the fleeting transition state, an entity that is generally impossible to observe experimentally.
Biological and Biochemical Research Perspectives Excluding Clinical Applications
Enzymatic Substrate Specificity and Biotransformation Pathways
While direct enzymatic studies on 4-Hydroxy-2-oxo-4-phenylbutanoic acid are limited, extensive research on its close analog, 2-oxo-4-phenylbutanoic acid (OPBA), provides significant insight into its likely biotransformations. The 2-oxo acid moiety is a common substrate for various oxidoreductases, particularly dehydrogenases, which catalyze its reduction to a 2-hydroxy acid or its reductive amination to a 2-amino acid.
Enzymes that utilize OPBA as a substrate are prime candidates for the biotransformation of its 4-hydroxy derivative. These include:
α-Hydroxy Acid Dehydrogenases (HADHs): An HADH from Enterobacter sp. BK2K has been shown to enantioselectively reduce OPBA to (S)-2-hydroxy-4-phenylbutanoic acid with high efficiency, using NADH as a cofactor. nih.gov
D-Lactate Dehydrogenase (LDH): A recombinant D-LDH can transform OPBA into R-2-hydroxy-4-phenylbutyric acid (R-HPBA), a key intermediate for angiotensin-converting enzyme (ACE) inhibitors. nih.gov
Carbonyl Reductases: Engineered carbonyl reductases are used for the highly selective asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE) to its corresponding (R)-2-hydroxy ester, another important pharmaceutical precursor. nih.gov
Phenylalanine Dehydrogenase (PheDH): This enzyme catalyzes the reductive amination of OPBA to yield L-homophenylalanine, a non-proteinogenic amino acid. researchgate.netresearchgate.net
Given these precedents, it is highly probable that this compound can serve as a substrate for similar dehydrogenases. The presence of the 4-hydroxy group on the phenyl ring would likely influence enzyme-substrate binding and catalytic efficiency but would not change the fundamental reactivity of the 2-oxo group. The enzymatic reduction would yield 2,4-dihydroxy-4-phenylbutanoic acid, while reductive amination would produce 4-hydroxy-homophenylalanine (homo-tyrosine).
| Substrate | Enzyme Class/Example | Reaction Type | Product | Significance of Product |
|---|---|---|---|---|
| 2-Oxo-4-phenylbutanoic acid (OPBA) | α-Hydroxy Acid Dehydrogenase | Asymmetric Reduction | (S)-2-Hydroxy-4-phenylbutanoic acid | Chiral building block. nih.gov |
| 2-Oxo-4-phenylbutanoic acid (OPBA) | D-Lactate Dehydrogenase | Asymmetric Reduction | (R)-2-Hydroxy-4-phenylbutyric acid | Precursor for ACE inhibitors. nih.gov |
| 2-Oxo-4-phenylbutanoic acid (OPBA) | Phenylalanine Dehydrogenase | Reductive Amination | L-Homophenylalanine | Homologated amino acid; ACE inhibitor precursor. researchgate.net |
| This compound (Proposed) | Dehydrogenase/Reductase | Reduction | 2,4-Dihydroxy-4-phenylbutanoic acid | Potential bioactive scaffold. |
| This compound (Proposed) | Amino Acid Dehydrogenase | Reductive Amination | 4-Hydroxy-homophenylalanine (Homo-tyrosine) | Bioactive homologated amino acid. nih.gov |
Applications in the Synthesis of Homologated Amino Acids and Bioactive Scaffolds
The primary synthetic utility of this compound lies in its potential as a direct precursor to homologated amino acids and other complex bioactive molecules. Homologation, the insertion of a methylene (B1212753) group into an amino acid's side chain, creates non-proteinogenic amino acids that are found in numerous natural products with important biological activities. nih.gov
The enzymatic conversion of 2-oxo-4-phenylbutanoic acid to L-homophenylalanine is a well-established route for producing this valuable building block, which is a precursor for ACE inhibitors like enalapril (B1671234) and lisinopril. nih.govresearchgate.net Following this synthetic logic, this compound is the ideal precursor for 4-hydroxy-L-homophenylalanine , also known as L-homo-tyrosine. This hydroxylated homologated amino acid is a component of various natural products, including microcystins and spumigins, which exhibit a range of biological activities. nih.gov The synthesis would be achieved through reductive amination, catalyzed by an appropriate amino acid dehydrogenase.
Furthermore, the chiral dihydroxy acid that would result from the enzymatic reduction of this compound, namely (2S,4R)- or (2R,4S)-2,4-dihydroxy-4-phenylbutanoic acid, represents a versatile chiral scaffold. Such polyhydroxylated structures are valuable starting materials in medicinal chemistry for the synthesis of complex molecules, including statin analogues and other pharmacologically active compounds.
Exploration of Biological Activities from a Mechanistic Biochemical Standpoint
While direct biological testing of this compound is not widely reported, its structural similarity to other well-studied compounds allows for informed predictions of its potential activities from a biochemical perspective.
Antioxidant Properties: The compound possesses a phenolic hydroxyl group, a key structural feature responsible for the antioxidant activity of many natural and synthetic molecules. mdpi.comresearchgate.net The mechanism of action for phenolic antioxidants typically involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals (e.g., reactive oxygen species), thereby terminating damaging oxidative chain reactions. mdpi.com The resulting phenoxy radical is stabilized by resonance within the aromatic ring. The presence of this moiety in this compound strongly suggests it could function as a free radical scavenger and protect biological macromolecules from oxidative damage.
Anti-inflammatory Properties: Many nonsteroidal anti-inflammatory drugs (NSAIDs) contain aromatic acid moieties. For example, fenbufen, which is metabolized to biphenylacetic acid, contains a 4-oxo-4-phenylbutanoic acid structure. nih.gov The anti-inflammatory mechanisms of such compounds often involve the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. It is plausible that this compound or its metabolites could interact with the active site of COX-1 or COX-2, interfering with prostaglandin (B15479496) production. Additionally, related compounds like 4-phenylbutyric acid (4-PBA) have been shown to suppress neuroinflammation by reducing the expression of inflammatory cytokines like IL-1β, IL-6, and TNFα. mdpi.com
Neuroprotective Effects: 4-Phenylbutyric acid (4-PBA) is a well-known agent with neuroprotective properties attributed to two primary biochemical mechanisms: acting as a chemical chaperone and as a histone deacetylase (HDAC) inhibitor. semanticscholar.org As a chemical chaperone, it helps alleviate endoplasmic reticulum (ER) stress by facilitating proper protein folding and preventing the aggregation of misfolded proteins, a key pathological feature in many neurodegenerative diseases. mdpi.comsemanticscholar.org As an HDAC inhibitor, it modulates gene expression. Given the structural similarity, this compound could potentially share these neuroprotective mechanisms by reducing ER stress and influencing gene transcription in neuronal cells.
HDAC Inhibition in Related Compounds: Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can reactivate the expression of tumor suppressor genes and other beneficial proteins. 4-PBA is a known, albeit relatively weak, HDAC inhibitor. nih.govresearchgate.net Its inhibitory activity is attributed to the short-chain fatty acid structure. More potent inhibitors have been developed by modifying the phenylbutyrate scaffold. nih.gov this compound shares the core phenylalkanoic acid structure, suggesting it could be investigated as a potential HDAC inhibitor or as a template for designing novel, more potent inhibitors.
| Biological Activity | Proposed Biochemical Mechanism | Evidence from Related Compounds |
|---|---|---|
| Antioxidant | Free radical scavenging via hydrogen atom donation from the phenolic hydroxyl group. | Phenolic acids are well-known antioxidants that stabilize radicals through resonance. mdpi.comresearchgate.net |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes; suppression of pro-inflammatory cytokine expression. | Fenbufen derivatives show COX inhibition; 4-PBA reduces inflammatory cytokine levels. nih.govmdpi.com |
| Neuroprotective | Alleviation of endoplasmic reticulum (ER) stress (chemical chaperone); histone deacetylase (HDAC) inhibition. | 4-PBA is a documented chemical chaperone and HDAC inhibitor with neuroprotective effects. semanticscholar.org |
| HDAC Inhibition | Interaction with the active site of histone deacetylase enzymes, leading to histone hyperacetylation. | 4-Phenylbutyric acid (4-PBA) is a known HDAC inhibitor. nih.govresearchgate.net |
Q & A
Q. Why do biological assays show variability in IC values across studies?
- Key Factors :
- Assay Conditions : Differences in enzyme sources (recombinant vs. native) or co-factor concentrations (e.g., NADPH for oxidoreductases) .
- Compound Purity : Impurities >2% (e.g., residual solvents) can skew results. Validate via HPLC-DAD .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
